

Spectroscopic data for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

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Compound of Interest

Compound Name:	(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Cat. No.:	B1523903

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An In-depth Technical Guide to the Spectroscopic Characterization of **(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate**

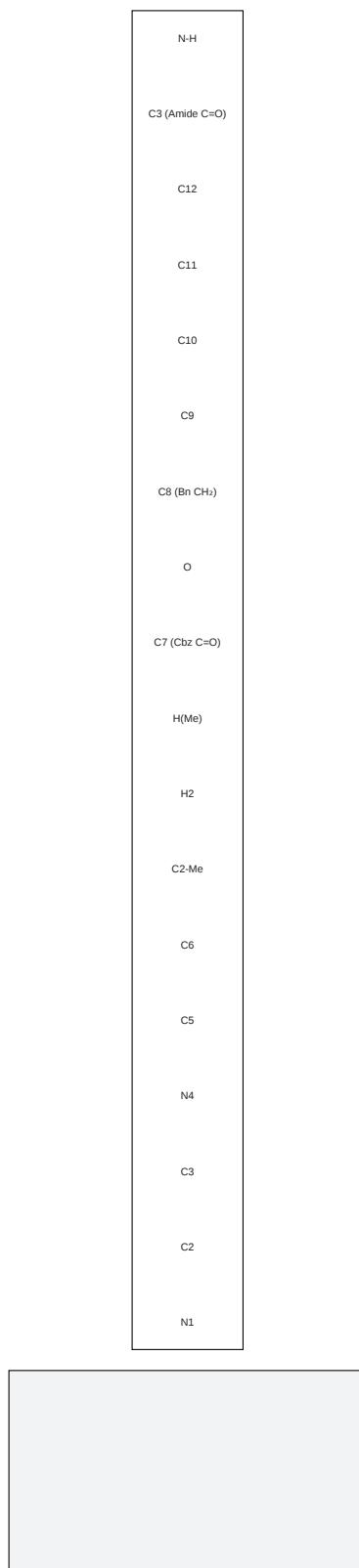
Introduction

(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS No: 1373232-22-4) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1] ^[2]^[3] As a sophisticated building block, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.^[4] Its rigid, stereodefined scaffold allows for the precise spatial orientation of functional groups, a critical aspect in designing molecules with high target specificity and efficacy.

The unambiguous structural confirmation and purity assessment of such intermediates are paramount to the success of a synthetic campaign and the ultimate quality of an active pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive data required for this characterization. This technical guide offers a comprehensive examination of the key spectroscopic data for **(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established principles and are intended to equip researchers, scientists, and drug development professionals with a robust framework for its identification and quality control.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of **(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate**, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is used consistently throughout this guide.



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Caption: Molecular structure of **(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.

Experimental Protocol: ^1H and ^{13}C NMR

A self-validating protocol ensures reproducibility and data integrity. The following is a standard operating procedure for acquiring high-quality NMR data for this compound.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing properties for molecules of this type and its well-defined residual solvent peak for chemical shift referencing.[\[5\]](#)[\[6\]](#)
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series). Higher fields provide better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.
- ^1H NMR Acquisition:
 - Temperature: 298 K.
 - Referencing: Calibrate the chemical shift scale to the residual CHCl_3 peak at δ 7.26 ppm.
[\[6\]](#)
 - Parameters: Acquire data with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition:
 - Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30).

- Referencing: Calibrate the chemical shift scale to the central peak of the CDCl_3 triplet at δ 77.16 ppm.[5]
- Parameters: Acquire data with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds to ensure proper C=O signal detection.

^1H NMR Data and Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts (δ), multiplicities, coupling constants (J), and integrations are summarized below. These values are predicted based on analyses of structurally similar piperazine derivatives and benzyl carbamates.[5][6]

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H10, H11, H12 (Aromatic)	7.30 - 7.45	Multiplet (m)	-	5H
H8 (Benzylic CH_2)	5.15 - 5.25	Singlet (s) or AB quartet	-	2H
N-H (Amide)	~6.0 - 7.0	Broad Singlet (br s)	-	1H
H2	~4.40 - 4.50	Quartet (q)	~7.0	1H
H5a, H6a	~3.80 - 4.20	Multiplet (m)	-	2H
H5b, H6b	~3.20 - 3.60	Multiplet (m)	-	2H
H(Me)	~1.45	Doublet (d)	~7.0	3H

Interpretation:

- Aromatic Region (δ 7.30-7.45): The five protons of the benzyl group phenyl ring appear as a complex multiplet, a characteristic signature for a monosubstituted benzene ring.

- **Benzyl Protons (δ 5.15-5.25):** The two protons of the benzylic methylene (C8) are chemically equivalent and appear as a singlet. In some chiral environments or different solvents, they may become diastereotopic and appear as an "AB quartet". Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
- **Amide Proton (δ ~6.0-7.0):** The N-H proton of the lactam functionality typically appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent.
- **Piperazine Ring Protons (δ 3.20-4.50):** The protons on the piperazine ring present a complex pattern. The methine proton at the chiral center (H2) is expected to be a quartet due to coupling with the adjacent methyl protons. The remaining four protons on C5 and C6 are diastereotopic and will appear as complex, overlapping multiplets.
- **Methyl Protons (δ ~1.45):** The three protons of the methyl group at C2 appear as a clean doublet, resulting from coupling to the single adjacent proton (H2). This doublet is a key identifier for the 2-methyl substitution pattern.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Carbon Assignment	Predicted δ (ppm)
C3 (Amide C=O)	~168.0
C7 (Carbamate C=O)	~155.5
C9 (Aromatic, ipso)	~135.8
C10, C11, C12 (Aromatic)	128.0 - 129.0
C8 (Benzylic CH ₂)	~67.5
C2	~55.0
C5, C6	40.0 - 48.0
C2-Me	~16.0

Interpretation:

- **Carbonyl Carbons ($\delta > 150$):** Two distinct carbonyl signals confirm the presence of both the amide (C3, ~ 168.0 ppm) and the carbamate (C7, ~ 155.5 ppm) functionalities.^[5] The amide carbonyl is typically further downfield.
- **Aromatic Carbons ($\delta 128-136$):** Four signals are expected for the six aromatic carbons due to symmetry, with the ipso-carbon (C9) being the most deshielded.
- **Benzylidene Carbon (C8, $\delta \sim 67.5$):** This signal is characteristic of the benzylic carbon attached to the carbamate oxygen.
- **Aliphatic Carbons ($\delta 15-60$):** The signals for the piperazine ring carbons (C2, C5, C6) and the methyl group appear in the upfield region. The chiral center carbon (C2) is found around 55.0 ppm, while the methyl carbon (C2-Me) appears at approximately 16.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR spectra of solid or liquid samples without extensive preparation.

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrumental interferences.^[7]
- **Sample Analysis:** Place a small amount of the neat compound directly onto the ATR crystal. Apply pressure to ensure good contact.
- **Data Acquisition:** Record the sample spectrum over a wavenumber range of $4000-400 \text{ cm}^{-1}$.
^[7] The final spectrum is presented in terms of transmittance or absorbance.

IR Data and Interpretation

The IR spectrum is dominated by strong absorptions from the N-H and C=O bonds. The key vibrational frequencies are tabulated below, with interpretations based on established correlation tables and data from similar piperazine structures.[\[5\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3250	N-H Stretch	Amide
~3030	C-H Stretch	Aromatic
2850 - 2960	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)
~1710	C=O Stretch	Carbamate
~1685	C=O Stretch	Amide (Lactam)
1450 - 1600	C=C Bends	Aromatic Ring
~1250	C-N Stretch	Amine/Amide

Interpretation:

- N-H Stretching (~3250 cm⁻¹): A moderately strong, somewhat broad peak in this region is a clear indication of the N-H bond in the secondary amide (lactam) ring.
- C=O Stretching (~1710 and ~1685 cm⁻¹): The presence of two distinct and strong carbonyl absorption bands is the most telling feature of the IR spectrum. The higher frequency band (~1710 cm⁻¹) is assigned to the carbamate (Cbz) carbonyl, while the lower frequency band (~1685 cm⁻¹) corresponds to the amide carbonyl. This separation is a definitive diagnostic feature.
- C-H Stretching (2850-3030 cm⁻¹): Weaker bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the piperazine ring and methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-TOF

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the topic compound, minimizing premature fragmentation and clearly showing the molecular ion. Time-of-Flight (TOF) analysis provides high-resolution mass data.

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An ESI-TOF mass spectrometer.
- Ionization Mode: Operate in positive ion mode to generate protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) adducts.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data over a mass range of m/z 50-500.

MS Data and Fragmentation Analysis

The analysis confirms the molecular formula and provides structural clues from fragmentation.

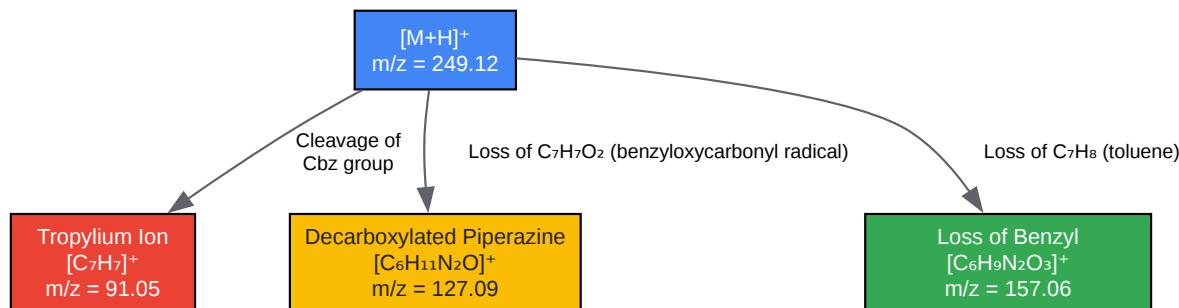
m/z (predicted)	Ion Formula	Description
249.1234	$[C_{13}H_{17}N_2O_3]^+$	Protonated molecular ion ($[M+H]^+$)
271.1053	$[C_{13}H_{16}N_2O_3Na]^+$	Sodiated molecular ion ($[M+Na]^+$)
157.0972	$[C_8H_{13}N_2O]^+$	Fragment from loss of benzyloxy group (C_7H_7O)
91.0542	$[C_7H_7]^+$	Tropylium ion, characteristic of a benzyl group

Molecular Formula: $C_{13}H_{16}N_2O_3$ Exact Mass: 248.1161 g/mol Monoisotopic Mass: 248.11609

Da

Proposed Fragmentation Pathway

Under ESI conditions, the primary fragmentation event often involves the cleavage of the labile benzyl-oxygen bond of the Cbz protecting group.



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Caption: Proposed major fragmentation pathways for **(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate** in ESI-MS.

Interpretation:

- Molecular Ion Peak: The most critical data point is the high-resolution mass of the protonated molecular ion ($[M+H]^+$) at m/z 249.1234, which confirms the elemental composition of $C_{13}H_{16}N_2O_3$.
- Tropylium Ion (m/z 91.05): The observation of a strong signal at m/z 91 is a classic diagnostic peak for compounds containing a benzyl group.^[8] It corresponds to the highly stable tropylium cation.
- Other Fragments: Other fragmentation pathways, such as the loss of the entire benzyloxycarbonyl group or neutral loss of toluene, can provide further corroborating evidence for the assigned structure.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a unique and definitive fingerprint for **(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate**. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the stereochemical integrity of the chiral center. IR spectroscopy provides rapid confirmation of key functional groups, notably the distinct amide and carbamate carbonyls. Finally, high-resolution mass spectrometry validates the elemental composition and offers structural insights through predictable fragmentation patterns. Together, these techniques form a robust, self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical research and development.

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